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molecular formula C11H13ClO2 B7872826 4-Butoxy-3-chlorobenzaldehyde

4-Butoxy-3-chlorobenzaldehyde

Cat. No. B7872826
M. Wt: 212.67 g/mol
InChI Key: PBEHMNPUZDWCAZ-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

When the 1-bromobutane and 3-chloro-4-hydroxybenzaldehyde was substituted for 1-bromopropane and 4-hydroxybenzaldehyde in Example 50, Step A, the identical process afforded the title compound in 86% yield, as light yellow oil. 1H-NMR (CDCl3) 0.98 (tr, 3H); 1.56-1.58 (m, 2H); 1.78-1.88 (m, 2H); 4.1 (tr, 2H, J=6.3 Hz); 6.98 (d, 1H, J=7.17 Hz); 7.71 (dd, 1H, J=2.1, 8., Hz); 7.87 (d, 1H, J=2.1 Hz); 9.81 (s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH3:5].[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[OH:15])[CH:10]=[O:11].BrCCC.OC1C=CC(C=O)=CC=1>>[CH2:2]([O:15][C:14]1[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][C:7]=1[Cl:6])[CH2:3][CH2:4][CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=C(C=C(C=O)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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